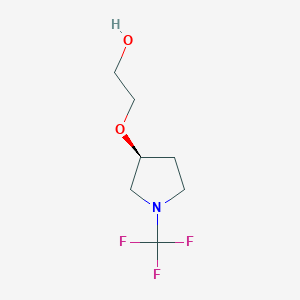![molecular formula C17H25N3O B13947953 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific kinase pathways involved in inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid under reflux conditions . The reaction is often carried out in toluene with a Dean-Stark apparatus to remove water and drive the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-Amino-1-(8-benzyl-2,8-diazaspiro[4
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1), a key player in the necroptosis pathway . By blocking RIPK1 activity, the compound can prevent the activation of necroptosis, thereby reducing inflammation and cell death in various disease models . Additionally, it has been shown to regulate the expression of genes involved in the TYK2/JAK1 pathway, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with kinase inhibitory activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: A series of compounds with similar spirocyclic structures and biological activities.
Uniqueness
2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone stands out due to its specific inhibition of RIPK1 and its dual activity on the TYK2/JAK1 pathway . This dual mechanism of action provides a broader therapeutic potential compared to other similar compounds that may only target a single pathway .
Propriétés
Formule moléculaire |
C17H25N3O |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C17H25N3O/c18-12-16(21)20-11-8-17(14-20)6-9-19(10-7-17)13-15-4-2-1-3-5-15/h1-5H,6-14,18H2 |
Clé InChI |
YRJJSFWTUDNJPH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CCN(C2)C(=O)CN)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


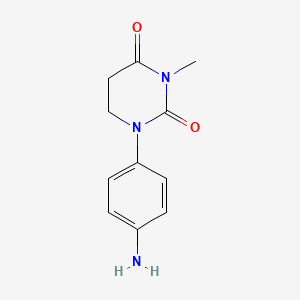
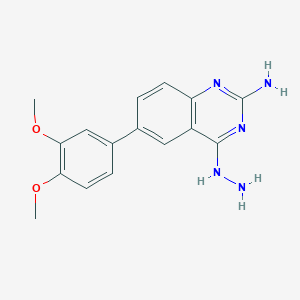
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
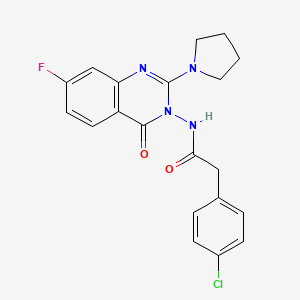
![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)
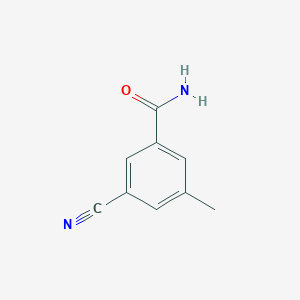
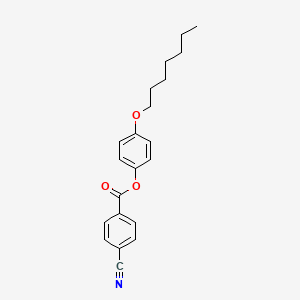

![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
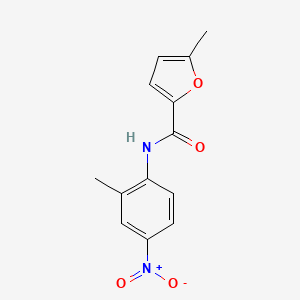
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)

